molecular weight and structure of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC
molecular weight and structure of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC
Topic: Molecular Weight and Structure of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC Content Type: In-depth Technical Guide
Physicochemical Characterization and Assay Utility[1]
Executive Summary
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is a fluorogenic tetrapeptide substrate primarily utilized in the kinetic profiling of Peptidyl-Prolyl cis-trans Isomerases (PPIases) , such as Pin1 and Par14 , and for probing the substrate specificity of chymotrypsin-like serine proteases.
This guide addresses the specific technical nuances of the DL-isomer variant. Unlike the standard L-isomer reagents used in high-precision biological assays, the inclusion of DL-amino acids at all four positions creates a complex racemic library. Researchers must account for the stereochemical heterogeneity of this reagent, as it significantly impacts effective substrate concentration and enzyme kinetics.
Part 1: Structural Analysis & Molecular Weight
The molecule consists of a tetrapeptide backbone capped N-terminally by a succinyl group and C-terminally by the fluorophore 7-amino-4-methylcoumarin (AMC).
1.1 Chemical Specifications
| Property | Value | Notes |
| Molecular Formula | C₃₆H₄₁N₅O₁₁ | Based on average atomic weights. |
| Molecular Weight | 719.75 g/mol | Applicable to all stereoisomers (L or D). |
| Sequence | Suc-Ala-Glu-Pro-Phe-AMC | Suc = Succinyl; AMC = 7-amino-4-methylcoumarin. |
| Solubility | Soluble in DMSO, DMF | Hydrophobic character requires organic co-solvent. |
| Excitation/Emission | 350-380 nm / 440-460 nm | Values for free AMC (released).[1] |
1.2 Structural Composition
The molecule is assembled via peptide bonds. The "DL" designation indicates that each amino acid residue (Alanine, Glutamic Acid, Proline, Phenylalanine) exists as a racemic mixture.
-
N-Cap (Succinyl): Increases solubility and mimics the continuum of the protein chain (P5 position).
-
P4 (Ala) & P3 (Glu): Provide distal binding interactions; Glu adds negative charge/hydrophilicity.
-
P2 (Pro): The critical structural determinant. The cyclic pyrrolidine ring restricts conformational freedom, making the P1-P2 bond a target for isomerases.
-
P1 (Phe): Large hydrophobic residue. Serves as the primary recognition site for chymotrypsin-like cleavage.
-
Reporter (AMC): Attached via an amide bond to the C-terminus of Phenylalanine. In this bound state, its fluorescence is quenched.
1.3 Structural Diagram (DOT)
The following diagram illustrates the logical connectivity and functional segments of the molecule.
Figure 1: Structural connectivity of Suc-AEPF-AMC highlighting the isomerase target (Pro) and protease cleavage site (Phe-AMC).[2][3]
Part 2: The Stereochemical Challenge (The DL Factor)
The specific request for the DL- variant implies a critical experimental constraint that must be calculated.
2.1 Stereoisomer Calculation
Since all four amino acids (Ala, Glu, Pro, Phe) are DL-racemates, the reagent is a mixture of stereoisomers.
-
Chiral Centers: 4 (one per residue).
-
Total Isomers:
distinct stereoisomers. -
Biologically Active Fraction: Enzymes are highly stereospecific. Typically, only the L-L-L-L isomer is a valid substrate for mammalian proteases and isomerases.
2.2 Experimental Implications
If you use this DL-reagent at a total concentration of
-
Effective Concentration: The concentration of the active L-L-L-L substrate is only
( of total). -
Inhibition Risks: The other 15 isomers (e.g., L-D-L-L, D-D-D-D) may act as competitive inhibitors , binding to the enzyme active site without being processed.
-
Data Normalization: Kinetic constants (
, ) derived from this mixture will be "apparent" values and must be corrected for the active fraction.
Expert Insight: Use the DL-variant for initial low-cost screening or to test enzyme stereoselectivity. For precise kinetic characterization (
), the pure L-isomer form (Suc-Ala-Glu-Pro-Phe-AMC) is strictly recommended.
Part 3: Biological Utility & Mechanism[5][6]
The sequence Ala-Glu-Pro-Phe (AEPF) is specifically designed to probe enzymes that manipulate Proline residues or cleave after Phenylalanine.
3.1 Target Enzymes
-
Peptidyl-Prolyl Isomerases (PPIases):
-
Enzymes: Pin1, Par14.[3]
-
Mechanism: These enzymes catalyze the cis-trans isomerization of the Glu-Pro peptide bond.
-
Relevance: Pin1 typically recognizes pSer/pThr-Pro motifs. However, Suc-AEPF-AMC is cited as a substrate for Pin1 and Par14, suggesting it mimics a specific hydrophobic motif or is used to test non-phosphorylated substrate tolerance [1, 3].
-
-
Chymotrypsin-like Proteases:
-
Mechanism: Serine proteases cleave the Phe-AMC bond.
-
Constraint: Many chymotrypsin-like enzymes cannot cleave if the P2 residue is Proline in the cis conformation. This property is exploited in Coupled Assays .
-
3.2 The Coupled Assay Workflow
The most common application of this substrate is a coupled assay to measure PPIase activity. The protease (e.g., Chymotrypsin) acts as a "helper" enzyme that can only cut the trans-isomer.
The Logic:
-
The substrate exists in equilibrium (mostly trans, some cis).
-
Helper Protease rapidly clears the trans isomer, releasing fluorescence.
-
The remaining cis isomer cannot be cut.
-
PPIase (Target) converts cis
trans. -
Helper Protease immediately cuts the newly formed trans isomer.
-
Result: The rate of late-stage fluorescence increase is directly proportional to PPIase activity.
Figure 2: Coupled assay mechanism. The PPIase converts the protease-resistant cis-isomer into the protease-sensitive trans-isomer.
Part 4: Experimental Protocol (Self-Validating)
This protocol assumes the use of the DL-mixture for a protease profiling or coupled assay.
4.1 Reagent Preparation
-
Stock Solution (10 mM):
-
Weigh 7.2 mg of Suc-DL-AEPF-AMC.
-
Dissolve in 1.0 mL of 100% DMSO (anhydrous).
-
Note: Do not use water/buffer for the stock; spontaneous hydrolysis may occur over time.
-
Store at -20°C (stable for 6 months).
-
4.2 Assay Conditions
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 - 8.0.
-
Additives: 100 mM NaCl (for ionic strength), 1 mM DTT (if target is a cysteine protease).
-
Substrate Concentration: 50-100 µM (High concentration required due to 1/16th active fraction).
4.3 Measurement Steps
-
Blank: Buffer + Substrate (No Enzyme). Measures background fluorescence.
-
Control: Buffer + Substrate + Helper Protease (No PPIase). Establishes the baseline hydrolysis of the trans isomer.
-
Experimental: Buffer + Substrate + Helper Protease + PPIase Sample .
-
Detection:
4.4 Data Interpretation
-
Lag Phase: In coupled assays, a lag phase indicates the time required for the helper protease to clear the initial trans population.
-
Linear Rate: The steady-state slope after the lag phase represents the PPIase activity (conversion of cis to trans).
References
-
TargetMol. (n.d.). Suc-AEPF-AMC | Suc-Ala-Glu-Pro-Phe-AMC | PIN1 Substrate. Retrieved from [3]
-
Chem-Impex International. (n.d.). Suc-Ala-Glu-Pro-Phe-AMC.[3][4][5] Retrieved from
-
Bachem. (n.d.). Suc-Ala-Glu-Pro-Phe-AMC.[3][4][5] Retrieved from
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[6] Biochemical and Biophysical Research Communications.[7] (Foundational reference for P1-P4 nomenclature).
Sources
- 1. Suc-Ala-Leu-Pro-Phe-AMC (PPIase Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. Ac-DL-Val-DL-Pro-DL-Phe(3-Cl)-DL-Hcy(1)-DL-Leu-DL-Arg-DL-Lys-DL-Nle-DL-Pro-DL-Ala-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Pro-DL-Pro-DL-Glu-NH2 | C93H144ClN23O21S2 | CID 146681836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suc-AEPF-AMC | Suc-Ala-Glu-Pro-Phe-AMC | PIN1 Substrate | TargetMol [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Suc-Ala-Glu-Pro-Phe-AMC - Bachem AG [bioscience.co.uk]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suc-Ala-Glu-Pro-Phe-pNA peptide [novoprolabs.com]
